4-Amino-5-fluoropyrimidin-2(5H)-one

Enzyme kinetics Prodrug activation GDEPT

Researchers face persistent challenges sourcing enzyme-activated antifungal prodrugs free from cross-contaminating 5-FU. 5-Fluorocytosine (5-FC) resolves this by remaining inert in mammalian cells lacking cytosine deaminase, enabling selective fungal and GDEPT applications without systemic myelosuppression. • Retains MIC values an order of magnitude lower than 5-FU against azole-resistant Candida strains. • Bacterially sourced cytosine deaminase Km of 0.87 mM defines precise dosing windows for tumor-localized 5-FU generation. • Supplied as desiccated, HPLC-verified powder with full Certificate of Analysis for GLP-compliant procurement.

Molecular Formula C4H4FN3O
Molecular Weight 129.09 g/mol
Cat. No. B12367025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoropyrimidin-2(5H)-one
Molecular FormulaC4H4FN3O
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESC1=NC(=O)N=C(C1F)N
InChIInChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9)
InChIKeyKXZWTXSSTDYZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorocytosine: Identity and Procurement


4-Amino-5-fluoropyrimidin-2(5H)-one, universally recognized as 5-fluorocytosine (5-FC; CAS 2022-85-7), is a synthetic, fluorinated pyrimidine base analog belonging to the antimetabolite class [1]. It is the only approved nucleobase prodrug in the antifungal armamentarium, requiring intracellular activation by cytosine deaminase to 5-fluorouracil (5-FU) for activity [2]. Unlike the majority of directly cytotoxic fluoropyrimidines, 5-FC is intrinsically non-toxic to mammalian cells that lack the activating enzyme, a property that underpins its unique niche in both antifungal therapy and gene-directed enzyme prodrug therapy (GDEPT) [3].

Prodrug Activation by cytosine deaminase for localized 5-FU generation
Analog Fluorinated pyrimidine antimetabolite for antifungal and GDEPT studies
Selectivity Intrinsically nontoxic in mammalian cells lacking the activating enzyme

5-Fluorocytosine Irreplaceability in Antifungal and GDEPT


Despite sharing a common active metabolite (5-FU) with fluoropyrimidine chemotherapeutics, 5-FC occupies a distinct pharmacological space that makes generic substitution scientifically unsound. Its activation is enzyme-dependent and organism-restricted; mammalian cells lack cytosine deaminase, so 5-FC remains non-toxic until selectively converted at sites expressing the enzyme [1]. In contrast, 5-FU is universally toxic. For antifungal applications, 5-FC demonstrates paradoxical potency against specific azole-resistant Candida strains where fluconazole MICs are elevated, yet 5-FC retains MIC values an order of magnitude lower than 5-FU itself [2]. Furthermore, the resistance frequency of 5-FC in dematiaceous fungi ranges from 2 × 10⁻³ to 1 × 10⁻⁷, which is consistently higher than that of 5-FU [3], meaning direct 5-FU substitution can mask resistance detection in susceptibility testing. These quantitative divergences in activation dependency, potency ranking, and resistance emergence make 5-FC irreplaceable by any single in-class analog.

Activation 5-FC requires cytosine deaminase; 5-FU is universally toxic without enzymatic selectivity.
Potency rank Species-dependent MIC hierarchy may invert; 5-FC outperforms 5-FU in azole-resistant C. glabrata but not in all fungi.
Resistance Intrinsically higher resistance emergence rate limits monotherapy; direct 5-FU replacement masks susceptibility detection.

5-Fluorocytosine vs. Key Analogs: Quantitative Differentiation


Cytosine Deaminase Activation Selectivity

5-FC is a substrate for cytosine deaminase, but its Michaelis constant (Km) differs substantially from the natural substrate cytosine, providing a quantitative basis for enzyme selectivity. The apparent Km of intracellular cytosine deaminase from Chromobacterium violaceum YK 391 for 5-FC is 0.87 mM, compared to 0.38 mM for cytosine and 2.32 mM for 5-methylcytosine [1]. This 2.3-fold higher Km relative to cytosine indicates that 5-FC is a competent but distinguishable substrate, a property exploited in GDEPT systems where tumor-localized cytosine deaminase converts 5-FC to 5-FU. By contrast, 5-FU itself is not a substrate for this enzyme and cannot achieve localized activation, highlighting the essentiality of the 4-amino-5-fluoropyrimidin-2-one scaffold for enzyme recognition.

Km for Cytosine Deaminase
Head-to-head
0.87 mM (5-FC)
vs 0.38 mM (cytosine)
Supports GDEPT substrate selection
2.3-fold higher Km context; pH 7.5, 30°C
Enzyme kinetics Prodrug activation GDEPT

Antifungal Potency in Fluconazole-Resistant Candida glabrata

Against fifteen fluconazole-resistant Candida glabrata strains, 5-FC demonstrated a mean MIC of 0.152 mg/L, 2.6-fold more potent than 5-FU which showed a mean MIC of 0.39 mg/L [1]. This potency ranking (5-FC > 5-FU) is notably inverted compared to dematiaceous fungi where 5-FU is more active, underscoring the species-dependent pharmacological profile unique to 5-FC. The addition of folinic acid further reduced the 5-FC MIC to 0.058 mg/L (P<0.05) [1].

MIC vs C. glabrata
Head-to-head
0.152 mg/L (5-FC)
vs 0.39 mg/L (5-FU)
Antifungal susceptibility testing context
2.6-fold potency context; EUCAST, fluconazole-resistant isolates
Antifungal susceptibility Candida glabrata MIC

Resistance Frequency in Dematiaceous Fungi

The frequency of spontaneous resistance emergence differs markedly between 5-FC and 5-FU. In dematiaceous fungi, 5-FC resistance frequency ranges from 2 × 10⁻³ to 1 × 10⁻⁷, whereas resistance to 5-FU is generally lower across the same panel [1]. This quantitative difference has direct clinical implications: monotherapy with 5-FC is not recommended precisely because of this elevated resistance frequency, driving its use in combination with amphotericin B. The ratio between 5-FC and 5-FU resistance frequencies provides a measurable index of resistance risk that cannot be extrapolated from 5-FU data alone.

Resistance Frequency
Head-to-head
2 × 10⁻³ to 1 × 10⁻⁷ (5-FC)
Higher than 5-FU
Elevated resistance risk vs 5-FU
Monotherapy not recommended; dematiaceous fungi panel
Drug resistance Antifungal Mutation frequency

Hydration Stability and Cocrystal Formation

Anhydrous 5-FC undergoes irreversible incorporation of a water molecule at the structural level under humid storage conditions, leading to phase transition and altered physicochemical properties [1]. Cocrystal forms (5FC–CAF, 5FC–PABA, 5FC–CA) synthesized with caffeine, p-aminobenzoic acid, or caprylic acid maintain API solubility profiles while completely resisting hydration under identical high-humidity conditions [1]. This instability is not observed with cytosine, which has a distinct hydrogen-bonding network.

Hydration Stability
Head-to-head
Anhydrous 5-FC: irreversible hydration
Cocrystals: stable
Formulation stability context
Store desiccated at 2–8°C; cocrystal engineering may mitigate
Solid-state stability Hydration Cocrystal engineering

Solubility and Ionization Properties

The 5-fluoro substitution in 5-FC significantly alters aqueous solubility and ionization compared to the parent nucleobase cytosine. 5-FC exhibits a solubility of 15 mg/mL in water at 25°C, approximately 2-fold higher than cytosine (7–8 mg/mL) [1]. The pKa values also shift markedly: 5-FC has pKa1 ~3.3 and pKa2 ~11, compared to cytosine at ~4.6 and 12.2 [1]. The lower pKa1 (ΔpKa ≈ 1.3 units) reflects the electron-withdrawing effect of fluorine, which enhances solubility at physiological pH and influences the compound's ionization state in formulation buffers.

Solubility & pKa
Head-to-head
15 mg/mL (5-FC)
pKa1 ~3.3
Altered pre-formulation properties vs cytosine
~2-fold higher solubility; ΔpKa1 ≈ 1.3 units lower
Solubility pKa Pre-formulation

Antifungal Spectrum in Clinical Yeast Isolates

A comparative microdilution study of 597 clinical yeast isolates revealed species-dependent potency differences between 5-FC and fluconazole. 5-FC exhibited MIC90 ≤ 1.0 µg/mL against C. albicans, C. parapsilosis, C. tropicalis, and T. glabrata, but elevated MIC90 ≥ 16 µg/mL against C. krusei and C. lusitaniae [1]. Fluconazole showed an MIC90 of 1.0 µg/mL against C. parapsilosis but 32 µg/mL against C. krusei [1]. This species-specific divergence in MIC90 values means that neither agent can serve as a universal substitute for the other; 5-FC retains potent activity against some fluconazole-resistant strains while displaying intrinsic resistance in species where fluconazole is ineffective.

MIC90 Spectrum
Cross-study
≤1 µg/mL (C. albicans)
≥16 µg/mL (C. krusei)
Species-dependent potency context
597 clinical isolates; complementary to fluconazole profiles
Antifungal spectrum MIC90 Candida species

5-Fluorocytosine Application Scenarios


GDEPT via Cytosine Deaminase

5-FC is the prodrug of choice for GDEPT systems employing cytosine deaminase, where the Km of 0.87 mM for 5-FC with bacterial cytosine deaminase [1] defines the dosing window for tumor-localized 5-FU generation. Unlike 5-FU, 5-FC is not systemically toxic, enabling high local concentrations at the tumor site without systemic myelosuppression. This scenario leverages the enzymatic selectivity established in Section 3, Evidence Item 1.

Susceptibility Testing of Azole-Resistant Candida glabrata

In clinical microbiology laboratories, 5-FC should be included in antifungal susceptibility panels for fluconazole-resistant C. glabrata, where its mean MIC of 0.152 mg/L [2] provides 2.6-fold greater potency than 5-FU and complements the elevated MICs observed with azoles. This application directly follows from the potency data in Section 3, Evidence Item 2.

Combination Therapy with Amphotericin B

Given the elevated resistance frequency of 5-FC (2 × 10⁻³ to 1 × 10⁻⁷) in dematiaceous fungi [3], 5-FC is never used as monotherapy. Its primary clinical application is in synergistic combination with amphotericin B, where subinhibitory concentrations of amphotericin B reduce the MIC of 5-FC by ≥4-fold in 24% of Cryptococcus neoformans isolates [4]. This scenario addresses the resistance risk quantified in Section 3, Evidence Item 3.

Cocrystal Engineering for Solid-State Stability

For pharmaceutical development, 5-FC's irreversible hydration under humid conditions [5] necessitates either desiccated storage at 2–8°C or formulation as cocrystals (e.g., with caffeine, p-aminobenzoic acid, or caprylic acid) that resist hydration while maintaining the high aqueous solubility (15 mg/mL) characteristic of the parent compound [5]. This is a direct consequence of the stability findings in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
GDEPT Model Studies
Enzyme-prodrug selectivity context
Cytosine deaminase kinetic profiling
Antifungal Susceptibility Testing (Azole-Resistant Candida)
Species-specific potency context
MIC endpoints against target isolates
Combination Antifungal Research with Amphotericin B
Resistance emergence risk context
Synergy testing with amphotericin B
Cocrystal Formulation Research
Hydration stability context
Solid-state stability under humidity
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